molecular formula C17H15N3O2S B2551771 5-cyclopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034595-42-9

5-cyclopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2551771
CAS No.: 2034595-42-9
M. Wt: 325.39
InChI Key: UXXSITKDTMFRNR-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound of interest has been the subject of various synthetic and characterization studies, aiming to develop novel derivatives with potential applications in medicinal chemistry. For instance, studies on the synthesis and characterization of new derivatives, such as 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlight the importance of structural modifications to enhance biological activities. These compounds were synthesized and analyzed for their in vitro cytotoxic activity against certain cancer cells, demonstrating the potential for anticancer applications (Ashraf S. Hassan et al., 2014).

Heterocyclic Chemistry and Antimicrobial Activity

The compound's framework has been utilized in the development of heterocyclic compounds with significant biological activities. For example, thioxopyrimidine derivatives incorporating the compound's moiety have been synthesized, providing a foundation for further exploration in heterocyclic synthesis (Yuh-Wen Ho & Maw-Cherng Suen, 2013). Additionally, the synthesis of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has been reported, indicating a broad spectrum of potential pharmacological activities (A. Rahmouni et al., 2016).

Antioxidant and Anti-inflammatory Properties

Research into the compound's derivatives has also explored their antioxidant and anti-inflammatory properties. For instance, novel pyrimidine-5-carbonitriles have been investigated for their COX-2 inhibitory activities, demonstrating potent activity and suggesting potential for development as anti-inflammatory agents. These studies included detailed analysis of anticancer screening, molecular docking, and in silico ADME profile studies, providing a comprehensive understanding of the compound's utility in drug development (H. Al-Ghulikah et al., 2022).

Topoisomerase II Inhibitory Activity

Moreover, derivatives of the compound have been evaluated for their interaction with mammalian topoisomerase II, a key enzyme involved in DNA replication and cell cycle progression. This research has identified potent inhibitors of topoisomerase II, suggesting potential therapeutic applications in cancer treatment (M. Wentland et al., 1993).

Properties

IUPAC Name

5-cyclopropyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-17(14-7-15(22-20-14)12-3-4-12)19-9-11-6-13(10-18-8-11)16-2-1-5-23-16/h1-2,5-8,10,12H,3-4,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXSITKDTMFRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.